molecular formula C14H13N7O B2762886 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034431-00-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2762886
CAS RN: 2034431-00-8
M. Wt: 295.306
InChI Key: JQYILLXWJQBPLL-UHFFFAOYSA-N
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Description

The compound contains two triazole rings, which are five-membered rings containing two nitrogen atoms, and an azetidine ring, which is a four-membered ring containing one nitrogen atom. Triazole rings are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The presence of two triazole rings and one azetidine ring in the compound suggests that it could have interesting chemical properties. The triazole rings could participate in hydrogen bonding, potentially increasing the compound’s solubility .


Chemical Reactions Analysis

Triazole rings are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .


Physical And Chemical Properties Analysis

Triazole rings are generally stable and resistant to metabolic degradation . They can form hydrogen bonds, which can increase their solubility .

Scientific Research Applications

Catalyst and Reaction Efficiency

A study by Ozcubukcu et al. (2009) discusses a tris(triazolyl)methanol ligand, which forms a stable complex with CuCl and catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently under water or neat conditions. This highlights the compound's potential use in facilitating organic synthesis reactions through catalysis (Ozcubukcu et al., 2009).

Synthesis and Characterization of Derivatives

Abosadiya et al. (2018) synthesized and characterized new triazole and triazolidin derivatives, emphasizing the importance of such compounds in developing new chemical entities. Their methodological approach and characterization techniques can be relevant for the synthesis and analysis of the compound (Abosadiya et al., 2018).

Liquid Crystal Properties

Zhao et al. (2013) explored the synthesis, electrochemistry, and liquid crystal properties of triazolylferrocene derivatives, showing that similar compounds can exhibit liquid crystal behavior, which might suggest potential applications in materials science for the compound (Zhao et al., 2013).

Catalytic Asymmetric Synthesis

Wang et al. (2008) developed an enantiopure compound with azetidin-2-yl structure for catalytic asymmetric addition to aldehydes, highlighting the potential of azetidinone and triazole compounds in asymmetric synthesis and their relevance to medicinal chemistry (Wang et al., 2008).

Antimicrobial Activity

Sunitha et al. (2017) synthesized benzofuran-based 1,2,3-triazoles demonstrating high antimicrobial activity. This suggests that compounds with triazole cores, similar to the one , could be explored for potential antimicrobial applications (Sunitha et al., 2017).

Mechanism of Action

The biological activity of triazole-containing compounds can vary widely depending on the other functional groups present in the molecule. Some triazole-containing compounds have been found to have antimicrobial, antiviral, and anticancer activities .

properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O/c22-14(19-9-12(10-19)20-7-6-15-18-20)13-8-16-21(17-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYILLXWJQBPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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